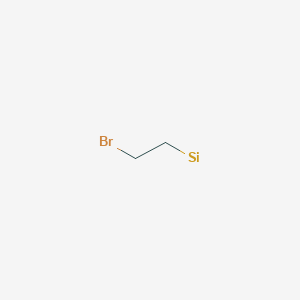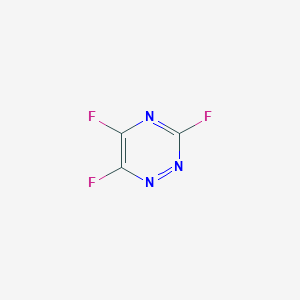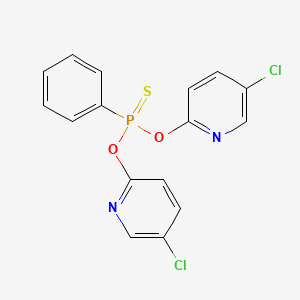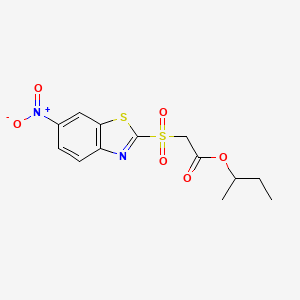
Bromoethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromoethylsilane is an organosilicon compound that features a silicon atom bonded to an ethyl group and a bromine atom. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis and industrial applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Bromoethylsilane can be synthesized through various methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reactors where ethylsilane and bromine are combined in the presence of a catalyst. The reaction conditions are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
Bromoethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: this compound can be oxidized to form silanols or reduced to form silanes.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Major Products Formed
Silanols: Formed through oxidation reactions.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
科学研究应用
Bromoethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of bromoethylsilane involves its ability to form stable bonds with other molecules through its silicon atom. This allows it to act as a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the silicon atom plays a central role in facilitating these interactions.
相似化合物的比较
Similar Compounds
Chloroethylsilane: Similar in structure but contains a chlorine atom instead of bromine.
Iodoethylsilane: Contains an iodine atom instead of bromine.
Ethyltrimethylsilane: Contains three methyl groups attached to the silicon atom.
Uniqueness
Bromoethylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound a valuable reagent in organic synthesis.
属性
分子式 |
C2H4BrSi |
|---|---|
分子量 |
136.04 g/mol |
InChI |
InChI=1S/C2H4BrSi/c3-1-2-4/h1-2H2 |
InChI 键 |
VKFHXGVASYIJRY-UHFFFAOYSA-N |
规范 SMILES |
C(CBr)[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)




